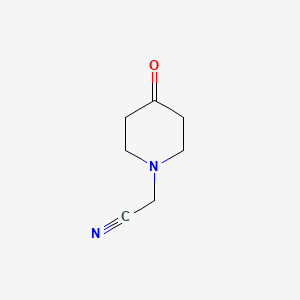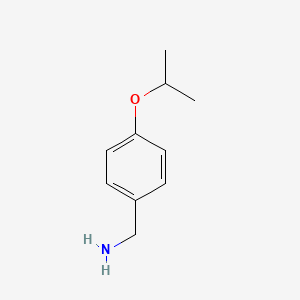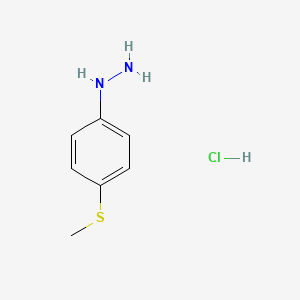
N-Boc-L-2-cianofenilalanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-2-Cyanophenylalanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-2-Cyanophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-Cyanophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Identificación de la especificidad del sustrato
La N-Boc-L-2-cianofenilalanina se puede usar en la identificación de la especificidad del sustrato . Esto implica determinar el sustrato o conjunto de sustratos particulares a los que una enzima o receptor de proteína puede unirse.
Investigación del mecanismo de acción de las enzimas
Este compuesto también se puede usar para investigar el mecanismo de acción de las enzimas . Esto se refiere al proceso por el cual una enzima cataliza una reacción, incluidas las diversas etapas de la reacción y las interacciones moleculares involucradas.
Investigación de las interacciones proteína-proteína
La this compound se puede usar en la investigación de interacciones proteína-proteína . Estas interacciones son cruciales para muchos procesos biológicos, y comprenderlas puede proporcionar información sobre el funcionamiento de las células y los organismos.
Estudio de la estructura y función de las proteínas
Este compuesto es útil en el estudio de la estructura y función de las proteínas . Al incorporarlo a las proteínas, los investigadores pueden obtener información sobre las funciones de los diferentes aminoácidos en la estructura y función de las proteínas.
Mecanismo De Acción
Target of Action
Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .
Mode of Action
Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .
Biochemical Pathways
The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .
Propiedades
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPGXZOIAYYDW-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)
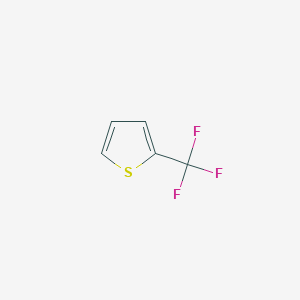

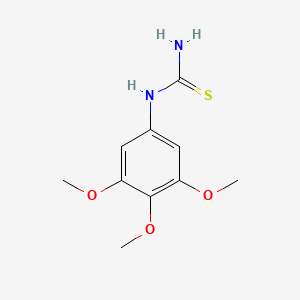
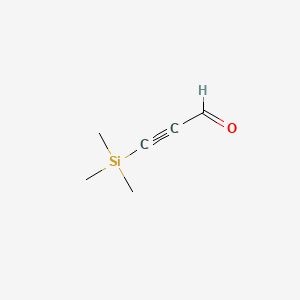
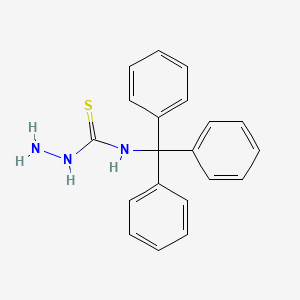
![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)
